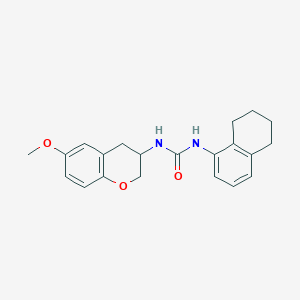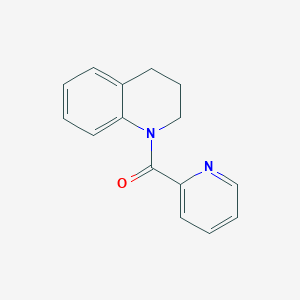
1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline, also known as PTQ, is a heterocyclic compound that has been extensively studied due to its potential biological activities. PTQ has been found to exhibit various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-oxidant effects.
科学的研究の応用
1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant effects. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
The exact mechanism of action of 1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that this compound may exert its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines and oxidative stress, as well as the activation of anti-tumor pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
実験室実験の利点と制限
1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective compound for research studies. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline. One potential direction is the investigation of the molecular mechanisms underlying its biological activities. Another potential direction is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of this compound for various diseases.
合成法
1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine or tryptophan derivative in the presence of an acid catalyst, followed by cyclization to form the tetrahydroquinoline ring. The Friedländer synthesis involves the condensation of an aldehyde or ketone with an aminoaryl ketone in the presence of an acid catalyst, followed by cyclization to form the tetrahydroquinoline ring.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-8-3-4-10-16-13)17-11-5-7-12-6-1-2-9-14(12)17/h1-4,6,8-10H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXGECKYXHRYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

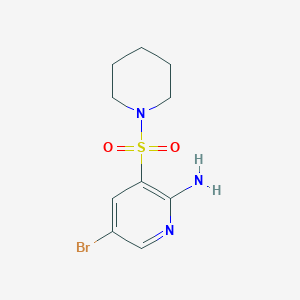
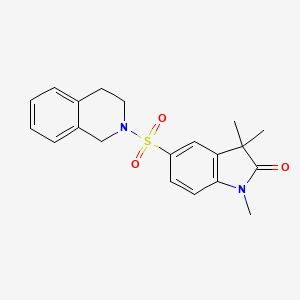
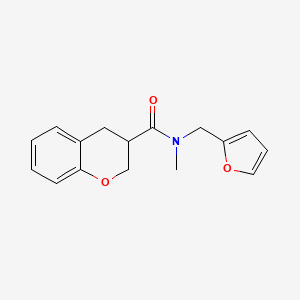
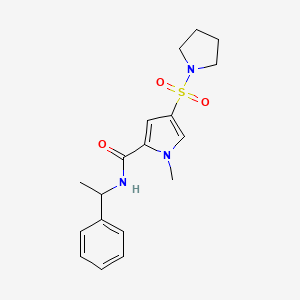

![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)

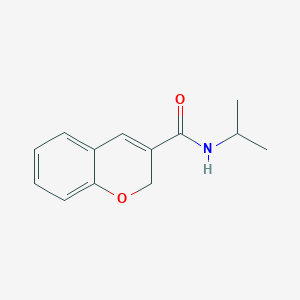

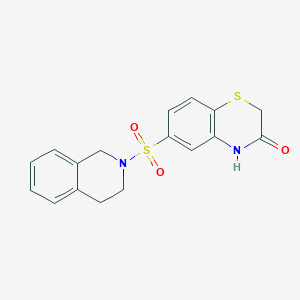
![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)
![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)
